Poloxamer 188

Catalog No.
S1519347
CAS No.
9003-11-6
M.F
C5H10O2
M. Wt
102.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Poloxamer 188

CAS Number

9003-11-6

Product Name

Poloxamer 188

IUPAC Name

2-methyloxirane;oxirane

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C3H6O.C2H4O/c1-3-2-4-3;1-2-3-1/h3H,2H2,1H3;1-2H2

InChI Key

RVGRUAULSDPKGF-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1CO1.C1CO1

The exact mass of the compound Poloxalene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63908. It belongs to the ontological category of epoxide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Poloxamer 188 (P188) is a highly hydrophilic, non-ionic triblock copolymer consisting of a central hydrophobic polypropylene glycol (PPG) chain flanked by two hydrophilic polyethylene glycol (PEG) chains. With an average molecular weight of approximately 8,400 Da and a high hydrophilic-lipophilic balance (HLB) of 29, P188 is solid at room temperature and exhibits exceptional aqueous solubility. In industrial and biopharmaceutical procurement, P188 is primarily sourced as a critical shear-protectant additive for mammalian cell cultures in sparged bioreactors, and as a highly stable, oxidation-resistant steric stabilizer for liquid and lyophilized biologic formulations. Unlike lower-HLB analogs, its specific block ratio (roughly 80% PEG to 20% PPG) prevents unwanted thermoreversible gelation at physiological temperatures, making it a highly specific material requirement for low-viscosity injectables and high-throughput biomanufacturing workflows [1].

Substituting Poloxamer 188 with closely related in-class analogs or common surfactants fundamentally compromises process viability and product stability. Replacing P188 with Poloxamer 407 (HLB 22) introduces a more hydrophobic, higher-molecular-weight polymer that not only forms rigid thermoreversible gels at moderate concentrations—ruining the injectability of liquid formulations—but also acts as an interfacially active impurity that actively disrupts P188's protective membrane layer in cell cultures, leading to catastrophic cell death under shear stress. Furthermore, attempting to substitute P188 with industry-standard Polysorbate 80 (Tween 80) in biologic formulations introduces vulnerable ester bonds that are highly susceptible to auto-oxidation and hydrolysis. This degradation generates reactive peroxides that damage sensitive therapeutic proteins, making the ether-based, non-oxidative structure of P188 a strict requirement for long-term biologic stability [1].

Shear Protection Efficacy in Sparged Mammalian Cell Bioreactors

In high-density mammalian cell biomanufacturing, the structural specificity of the surfactant is critical for cell survival. Quantitative evaluations in baffled shake flask and bioreactor models demonstrate that pure Poloxamer 188 maintains high cell viability by successfully reinforcing the cell membrane against turbulent shear stress. In contrast, the introduction of Poloxamer 407 acts as a competitive, interfacially active impurity. Studies show that mixing P407 with P188 results in a significant drop in cell growth and viability compared to pure P188, as P407 preferentially adsorbs to interfaces and disrupts the protective mechanism [1].

Evidence DimensionMammalian cell viability under sparging/shear stress
Target Compound DataMaintains baseline high cell viability and growth trajectories.
Comparator Or BaselinePoloxamer 407 causes a significant drop in cell growth and disrupts membrane reinforcement.
Quantified DifferenceP407 acts as a disruptive impurity, actively degrading the shear-protective efficacy of P188.
ConditionsBaffled shake flask and sparged bioreactor models using mammalian (e.g., CHO) cell cultures.

Biomanufacturers must strictly procure high-purity P188, free of P407 cross-contamination, to prevent catastrophic batch loss in large-scale biologic production.

Oxidative Stability in Therapeutic Protein Formulations

The chemical structure of the chosen surfactant dictates the long-term shelf-life of formulated biologics. Polysorbate 80 (Tween 80) is widely used but contains ester linkages that are highly prone to chemical hydrolysis and auto-oxidation, leading to the accumulation of peroxides that degrade sensitive monoclonal antibodies. Poloxamer 188, being a polyether triblock copolymer, entirely lacks these vulnerable ester bonds. Comparative stability reviews confirm that P188 provides equivalent or superior steric stabilization for proteins while eliminating the peroxide-driven degradation pathways inherent to Polysorbate 80, ensuring superior long-term formulation integrity [1].

Evidence DimensionSusceptibility to excipient degradation and subsequent API oxidation
Target Compound DataEther-based structure resists auto-oxidation and does not generate peroxide degradants.
Comparator Or BaselinePolysorbate 80 (ester-based) undergoes auto-oxidation, generating reactive peroxides.
Quantified DifferenceP188 eliminates the primary oxidative degradation pathway associated with standard polysorbate excipients.
ConditionsLong-term storage of aqueous biologic/monoclonal antibody formulations.

Formulators selecting excipients for oxidation-sensitive biologics must procure P188 to bypass the well-documented shelf-life limitations of polysorbates.

Rheological Phase Behavior and Injectability

The ratio of hydrophilic to hydrophobic blocks directly controls the rheological behavior of poloxamers in solution. Poloxamer 188, with its high HLB of 29 and shorter PPG block, remains a low-viscosity liquid at physiological temperatures even at elevated concentrations. Conversely, Poloxamer 407 (HLB 22) exhibits a lower sol-gel transition temperature, forming rigid, thermoreversible gels at concentrations of ~15-20% w/w near body temperature. This dramatic difference in phase behavior means that P188 can be utilized as a high-concentration bulking agent or stabilizer in injectables without compromising syringeability or causing unwanted in vivo gelation [1].

Evidence DimensionSol-gel transition and viscosity at 15-20% w/w concentration
Target Compound DataRemains a flowable, low-viscosity solution at 37°C.
Comparator Or BaselinePoloxamer 407 transitions into a highly viscous, rigid gel at 37°C.
Quantified DifferenceP188 maintains liquid state injectability at concentrations where P407 solidifies.
ConditionsAqueous solutions at 15-20% w/w concentration under physiological temperatures (37°C).

Procurement of P188 is mandatory for high-concentration liquid or reconstituted biologic formulations where low viscosity and immediate dispersion are required.

Large-Scale Mammalian Cell Biomanufacturing

Because P188 provides superior membrane reinforcement without acting as an interfacially active impurity like P407, it is the mandatory shear-protectant additive procured for sparged CHO cell bioreactors used in monoclonal antibody production [1].

Oxidation-Resistant Biologic Formulations

Driven by its lack of vulnerable ester linkages, P188 is the excipient of choice for liquid and lyophilized protein formulations where traditional polysorbates (like Tween 80) cause unacceptable API oxidation and peroxide accumulation [2].

Low-Viscosity Injectable Delivery Systems

Due to its high HLB and inability to form thermoreversible gels at physiological temperatures, P188 is selected over P407 as a steric stabilizer for injectable nanoparticles and liposomes where the formulation must remain highly fluid for syringeability [3].

Physical Description

Dry Powder; Liquid
Liquids, pastes, or solids; [Merck Index]

Color/Form

Liquid

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Exact Mass

102.068079557 Da

Monoisotopic Mass

102.068079557 Da

Heavy Atom Count

7

Related CAS

691397-13-4
126925-06-2
697765-47-2
9003-11-6
106392-12-5

GHS Hazard Statements

Aggregated GHS information provided by 1235 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 893 of 1235 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 342 of 1235 companies with hazard statement code(s):;
H226 (16.96%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (28.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (45.61%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Mechanical cleansing of a wound with a sponge soaked in a surfactant has prevented the development of experimental wound infection. The surfactant utilized for wound cleansing is Pluronic F-68 (poloxalene; I), a member of a family of block copolymers called Pluronic polyls. Long term toxicity studies and clinical trials suggest that this surfactant is safe for human use. I is a nonionic detergent that does not have any intrinsic antibacterial activity. Although mechanical cleansing with saline-soaked sponges effectively removes bacteria, it damages the wound and impairs its resistance to infection. The severity of the damage to the skin exerted by the sponge can be correlated with its porosity. Sponges with a low porosity are abrasive and exert more damage to skin than do sponges with a higher porosity. The addition of I to even the most abrasive sponges ensures that the bacterial removal efficiency of the sponge scrub is maintained, while tissue trauma is minimized. This dual effect of the surfactant results in a dramatic reduction in the infection rate of contaminated wounds.
(VET): Prevention of bloat in cattle.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

9003-11-6
106392-12-5

Drug Warnings

A randomized, double blind, placebo controlled, dose escalation study of the toxicity and pharmacokinetics of poloxamer 188 (RheothRx) was conducted in 36 healthy male subjects (ages 19-35 yr) who received iv injections of 10-90 mg/kg/hr poloxamer or placebo. ... The most common adverse effects were pain, injection site abnormality, and nausea. Eight subjects discontinued treatment with poloxamer due to adverse events.

Use Classification

Cosmetics -> Surfactant; Emulsifying

Methods of Manufacturing

Preparation: Lundsted, US 2674619 (1954 to Wyandotte Chem)

General Manufacturing Information

Paint and Coating Manufacturing
Wholesale and Retail Trade
Oxirane, 2-methyl-, polymer with oxirane: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

Analyte: poloxalene; matrix: chemical identification; procedure: visual reaction (blue color) with ammonium thiocyanate, cobalt nitrate and ethylene chloride
Analyte: poloxalene; matrix: chemical purity; procedure: ultraviolet absorption spectrophotometry with detection at 630 nm and comparison to standards

Dates

Last modified: 08-15-2023
Lippke H, Vetter RL, Jacobson NL: Poloxalene for bloat prevention in lambs. J Anim Sci. 1969 Jun;28(6):819-21. [PMID:5356687]
Foote LE, Girouard RE Jr, Johnston JE, Rainey J, Brown PB, Willis WH: Poloxalene for prevention of legume bloat. J Dairy Sci. 1968 Apr;51(4):584-90. [PMID:5689910]
Bartley EE, Stiles DA, Meyer RM, Scheidy SF, Clark JG, Boren FW: Poloxalene for treatment of cattle with alfalfa bloat. J Am Vet Med Assoc. 1967 Aug 1;151(3):339-43. [PMID:6068181]
Rodgers JB, Kyriakides EC, Bochenek WJ: Effect of surfactant poloxalene 2930 on food intake, lipid absorption, and serum cholesterol in rats. Exp Mol Pathol. 1984 Apr;40(2):214-22. [PMID:6705892]
Bartley EE, Barr GW, Mickelsen R: Bloat in cattle. XVII. Wheat pasture bloat and its prevention with poloxalene. J Anim Sci. 1975 Sep;41(3):752-9. [PMID:1158808]
Stiles DA, Bartley EE, Erhart AB, Meyer RM, Boren FW: Bloat in cattle. 13. Efficacy of molasses-salt blocks containing poloxalene in control of alfalfa bloat. J Dairy Sci. 1967 Sep;50(9):1437-43. [PMID:6064143]
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